2,4-DICHLORO-6-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-6-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL is a complex organic compound that features a benzodiazole moiety Benzodiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents
Mechanism of Action
Target of Action
The primary target of this compound is the corticotropin-releasing factor 1 (CRF1) receptor . The CRF1 receptor plays a crucial role in the body’s response to stress, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Mode of Action
The compound exhibits potent binding inhibition activity against the CRF1 receptor . This means it can bind to the receptor and inhibit its normal function. The compound also shows in vitro antagonistic activity , suggesting that it can block or interfere with the receptor’s normal operation.
Pharmacokinetics
The compound is rapidly metabolized by human hepatic microsomes . This suggests that the compound’s bioavailability may be influenced by factors such as liver function and the presence of other drugs that are also metabolized by hepatic microsomes.
Result of Action
The compound’s action on the CRF1 receptor can suppress stress-induced adrenocorticotropic hormone (ACTH) secretion . ACTH is a hormone that stimulates the adrenal glands to release cortisol, a hormone that helps the body respond to stress. Therefore, the compound’s action could potentially reduce the body’s stress response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-6-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-6-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodiazole derivatives.
Scientific Research Applications
2,4-DICHLORO-6-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceutical agents with anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing a benzodiazole ring.
Etonitazene: An analgesic with a benzodiazole structure.
Astemizole: Another antihistaminic agent with a benzodiazole core.
Uniqueness
2,4-DICHLORO-6-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and ethyl substitutions may enhance its reactivity and biological activity compared to other benzodiazole derivatives .
Properties
IUPAC Name |
2,4-dichloro-6-[[(1-ethylbenzimidazol-2-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c1-2-21-14-6-4-3-5-13(14)20-16(21)19-9-10-7-11(17)8-12(18)15(10)22/h3-8,22H,2,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNDLPHXJKLKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC(=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.